Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene
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Overview
Description
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene is a polyene compound characterized by a long chain of alternating double and single bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene typically involves the use of transition metal-catalyzed coupling reactions. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the formation of the polyene chain through the coupling of smaller alkyne or alkene units. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents such as bromine or chlorine leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Epoxides, diols.
Reduction: Fully hydrogenated alkanes.
Substitution: Halogenated polyenes.
Scientific Research Applications
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene has several scientific research applications:
Chemistry: Used as a model compound to study the electronic properties of polyenes and their potential use in organic semiconductors.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane proteins and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene involves its interaction with molecular targets through its conjugated double bond system. This system allows for the delocalization of electrons, leading to unique electronic properties. In biological systems, the compound may interact with membrane proteins, affecting their function and stability. In materials science, its conjugated system is responsible for its conductive properties, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Cyclodotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaene can be compared with other polyenes such as:
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonaene: A shorter polyene with similar electronic properties but different stability and reactivity.
Cyclotriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentaene: Another polyene with fewer double bonds, leading to different electronic and chemical properties.
Properties
CAS No. |
55756-96-2 |
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Molecular Formula |
C32H32 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
cyclodotriacontahexadecaene |
InChI |
InChI=1S/C32H32/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-32H |
InChI Key |
SBAHYKRBGHDENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=CC=C1 |
Origin of Product |
United States |
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